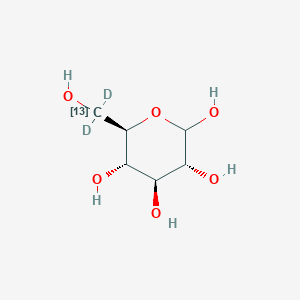

D-赖克斯糖-2-13C

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

D-Lyxose-2-13C is a stable isotope-labeled carbohydrate molecule . It is the C’-2 epimer of D-xylose . It is used in molecular model calculations for drug binding and recognition studies related to aldose reductase .

Synthesis Analysis

A novel D-lyxose isomerase has been identified within the genome of a hyperthermophilic archaeon belonging to the Thermofilum species . This enzyme has been cloned and over-expressed in Escherichia coli and biochemically characterized . The enzyme is highly specific for the substrate D-lyxose, showing less than 2% activity towards mannose and other substrates reported for lyxose isomerases .Molecular Structure Analysis

The molecular formula of D-Lyxose-2-13C is C4 [13C]H10O5 . Its molecular weight is 151.12 .Chemical Reactions Analysis

D-Lyxose isomerase (d-LI, EC 5.3.1.15), an important aldose-ketose isomerase, catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose .Physical and Chemical Properties Analysis

This is the most thermoactive and thermostable lyxose isomerase reported to date, showing activity above 95°C and retaining 60% of its activity after 60 min incubation at 80°C . This lyxose isomerase is stable in the presence of 50% (v/v) of solvents ethanol, methanol, acetonitrile and DMSO .科学研究应用

生化和结构表征

在属于嗜热菌属的超嗜热古菌基因组中,已鉴定出一种新型的D-赖克斯糖异构酶 . 该酶对底物D-赖克斯糖具有高度特异性,对甘露糖和其他赖克斯糖异构酶报道的底物表现出不到2%的活性 . 这是迄今为止报道的热活性最高和热稳定性最高的赖克斯糖异构酶,在95°C以上显示出活性,并在80°C下孵育60分钟后仍保留60%的活性 .

工业应用

赖克斯糖异构酶的高底物特异性、热稳定性和溶剂耐受性使其成为潜在工业应用的良好候选酶 .

功能性糖的生产

D-赖克斯糖异构酶(d-LI,EC 5.3.1.15)是一种重要的醛糖-酮糖异构酶,催化d-木酮糖和d-赖克斯糖之间的逆异构化反应,以及d-果糖和d-甘露糖之间的反应 . 由于其广泛的底物特异性和酶法生产某些功能性糖的巨大潜力,d-LI 吸引了研究人员的关注 .

生物分子核磁共振和代谢

D-赖克斯糖-2-13C 用于生物分子核磁共振和代谢研究 .

免疫刺激剂的前体

抗肿瘤剂

作用机制

Target of Action

D-Lyxose-2-13C is a stable isotope of D-Lyxose . D-Lyxose is an endogenous metabolite , which means it is naturally produced within the body. The primary targets of D-Lyxose-2-13C are likely to be the same as those of D-Lyxose, which include various metabolic enzymes and proteases .

Mode of Action

It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . This suggests that D-Lyxose-2-13C may interact with its targets in a similar manner, serving as a tracer in biochemical reactions.

Biochemical Pathways

D-Lyxose is involved in various biochemical pathways. It is converted into xylulose by D-Lyxose isomerase , an important aldose-ketose isomerase that catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . This suggests that D-Lyxose-2-13C could be involved in similar biochemical pathways, affecting the metabolism of these sugars.

Pharmacokinetics

It is known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that the ADME properties of D-Lyxose-2-13C could be influenced by its isotopic labeling, potentially affecting its bioavailability.

安全和危害

未来方向

Functional sugars have attracted attention because of their wide application prospects in the food, cosmetics, and pharmaceutical industries in recent decades . The enzymatic conversion of functional sugars is preferred, because these methods can be more moderate, efficient, and sustainable . These overall properties of high substrate specificity, thermostability and solvent tolerance make this lyxose isomerase enzyme a good candidate for potential industrial applications .

生化分析

Biochemical Properties

D-Lyxose-2-13C interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes it interacts with is D-Lyxose isomerase (d-LI), an important aldose-ketose isomerase . This enzyme catalyzes the reverse isomerization reaction between D-xylulose and D-Lyxose, as well as D-fructose and D-mannose .

Cellular Effects

The effects of D-Lyxose-2-13C on cells and cellular processes are primarily mediated through its interactions with D-Lyxose isomerase. This enzyme plays a crucial role in microbial pentose metabolism . The isomerization reactions it catalyzes influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of D-Lyxose-2-13C involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The D-Lyxose isomerase enzyme, which interacts with D-Lyxose-2-13C, is highly specific for the substrate D-Lyxose . This specificity influences the enzyme’s activity and the subsequent biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of D-Lyxose-2-13C can change over time. For instance, the D-Lyxose isomerase from Bacillus velezensis exhibited a maximum activity at 55 °C and pH 6.5, and approximately 110.75 g/L D-mannose was obtained from 500 g/L D-fructose in 6 h by the recombinant enzyme .

Metabolic Pathways

D-Lyxose-2-13C is involved in various metabolic pathways. The D-Lyxose isomerase enzyme, which interacts with D-Lyxose-2-13C, plays a crucial role in microbial pentose metabolism . It catalyzes the isomerization reaction between D-Lyxose and D-xylulose, D-mannose and D-fructose, as well as L-ribose and L-ribulose .

属性

| { "Design of the Synthesis Pathway": "The synthesis of D-Lyxose-2-13C can be achieved through a multi-step process involving protection, reduction, and isotopic labeling reactions.", "Starting Materials": ["D-Glucose", "13C-labeled methanol", "Acetone", "Sodium borohydride", "Methanesulfonic acid", "Toluene", "Trimethylsilyl chloride", "Triethylamine", "Bromine"], "Reaction": ["1. Protection of the hydroxyl groups of D-glucose with trimethylsilyl chloride and triethylamine to form the corresponding TMS ethers.", "2. Reduction of the TMS ethers with sodium borohydride in methanol to form the corresponding alcohols.", "3. Conversion of the alcohols to the corresponding acetals with acetone and methanesulfonic acid.", "4. Isotopic labeling of the C2 position of the acetals with 13C-labeled methanol in the presence of toluene and bromine.", "5. Deprotection of the acetals with methanesulfonic acid to yield D-Lyxose-2-13C."] } | |

CAS 编号 |

83379-39-9 |

分子式 |

C5H10O5 |

分子量 |

151.122 |

IUPAC 名称 |

(2S,3S,4R)-2,3,4,5-tetrahydroxypentanal |

InChI |

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5-/m1/s1/i3+1 |

InChI 键 |

PYMYPHUHKUWMLA-RYINFSMFSA-N |

SMILES |

C(C(C(C(C=O)O)O)O)O |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![D-[4,5-2H2]Glucose](/img/structure/B583772.png)

![(3R,4S,5S,6S)-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol](/img/structure/B583780.png)

![3-Isobutyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B583786.png)

![D-[3-13C]Glyceraldehyde](/img/structure/B583789.png)